Synthesis and Spectral Characterization of 4-isopropyl-5-thien-2-yl-4H-1,2,4-triazole-3-thiol: A Heterocyclic Scaffold of Pharmacological Interest
Synthesis and Spectral Characterization of 4-isopropyl-5-thien-2-yl-4H-1,2,4-triazole-3-thiol: A Heterocyclic Scaffold of Pharmacological Interest
An In-depth Technical Guide for Drug Development Professionals
Executive Summary: The 1,2,4-triazole nucleus is a cornerstone in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents with diverse biological activities, including antimicrobial, antifungal, and anti-inflammatory properties.[1][2] This guide details the strategic synthesis and comprehensive spectral elucidation of a novel derivative, 4-isopropyl-5-thien-2-yl-4H-1,2,4-triazole-3-thiol . By combining the established pharmacophore of the 1,2,4-triazole-3-thiol ring with a thiophene moiety—another heterocycle known for its significant biological profile—this molecule represents a promising candidate for further investigation in drug discovery programs. This document provides a robust, field-proven protocol for its synthesis via a multi-step pathway involving hydrazinolysis and alkaline cyclization, followed by an in-depth analysis of its structural confirmation using Infrared (IR), Nuclear Magnetic Resonance (¹H-NMR, ¹³C-NMR), and Mass Spectrometry (MS) data.
Introduction: The Significance of the 1,2,4-Triazole Scaffold
Heterocyclic compounds are of immense interest in pharmaceutical research due to their presence in a vast number of marketed drugs. Among these, the 1,2,4-triazole ring system is particularly prominent. Its unique structural features, including multiple hydrogen bond donors and acceptors, allow for potent interactions with various biological targets. Derivatives of 1,2,4-triazole are known to exhibit a wide spectrum of pharmacological activities, such as antifungal (e.g., Fluconazole), antiviral, anticonvulsant, anti-inflammatory, and anticancer effects.[1][3]
The incorporation of a thiol group at the 3-position and a thiophene ring at the 5-position of the triazole core is a deliberate design choice. The thione-thiol tautomerism of the triazole-3-thiol moiety provides unique chemical reactivity and interaction capabilities.[4] Furthermore, thiophene-containing molecules have demonstrated significant therapeutic potential, including antibacterial and chemotherapeutic profiles.[5] The addition of an isopropyl group at the N-4 position enhances lipophilicity, which can be critical for improving membrane permeability and overall pharmacokinetic properties.
Rationale for Synthesis: A Structure-Based Design
The design of 4-isopropyl-5-thien-2-yl-4H-1,2,4-triazole-3-thiol is predicated on the principle of molecular hybridization, combining three distinct structural motifs to potentiate biological activity:
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1,2,4-Triazole-3-thiol Core: Provides the fundamental scaffold known for broad-spectrum bioactivity and serves as a versatile anchor for further functionalization.[6][7]
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Thiophene-2-yl Moiety: This bioisostere of a phenyl ring is a common feature in many approved drugs and is known to enhance therapeutic efficacy. Its inclusion is intended to modulate the electronic and steric profile of the molecule to optimize target binding.[5]
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N-4 Isopropyl Group: This aliphatic substitution is introduced to increase the molecule's lipophilic character. This modification can favorably influence its absorption, distribution, metabolism, and excretion (ADME) profile, a crucial consideration in drug development.
Synthetic Pathway and Mechanism
The synthesis of the target compound is achieved through a reliable and well-documented multi-step process, which is a cornerstone for producing substituted 1,2,4-triazole-3-thiones.[7] The general pathway begins with the conversion of a carboxylic acid to its corresponding hydrazide, followed by reaction with an isothiocyanate and subsequent base-catalyzed cyclization.
The overall synthetic workflow is depicted below.
Caption: Synthetic workflow for the target compound.
Mechanism of Cyclization: The critical step is the intramolecular cyclodehydration of the thiosemicarbazide intermediate. In a strong alkaline medium (e.g., NaOH), the hydrazinic proton is abstracted, and the resulting nucleophile attacks the electrophilic carbon of the thioamide group. This is followed by the elimination of a water molecule to yield the stable 1,2,4-triazole ring. This base-catalyzed method is highly efficient for the synthesis of 4,5-disubstituted-4H-1,2,4-triazole-3-thiols.[3][5]
Spectral Characterization and Structural Elucidation
Structural confirmation of the synthesized compound is achieved through a combination of spectroscopic techniques. The data presented here are illustrative of the expected results for a successfully synthesized product.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the key functional groups present in the molecule. The compound can exist in thione-thiol tautomeric forms, which is reflected in the IR spectrum. The thione (C=S) form typically predominates in the solid state.[4][5]
| Wavenumber (cm⁻¹) | Intensity | Assignment of Functional Group |
| ~3150-3050 | Medium | Aromatic C-H stretch (Thiophene) & N-H stretch (Triazole) |
| ~2970-2930 | Medium | Aliphatic C-H stretch (Isopropyl) |
| ~2650 | Weak/Broad | S-H stretch (Thiol tautomer)[3][8] |
| ~1610 | Strong | C=N stretch (Triazole ring)[8] |
| ~1530 | Strong | N-H bending (Triazole ring)[8] |
| ~1280 | Strong | C=S stretch (Thione tautomer)[9] |
The presence of a strong absorption band around 1280 cm⁻¹ for the C=S bond and a weaker, broad band for the S-H group confirms the thione-thiol equilibrium.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.
¹H-NMR Spectroscopy: The proton NMR spectrum gives unambiguous evidence for the presence of all structural components. The spectrum is typically recorded in DMSO-d₆ to ensure the solubility of the compound and to observe the exchangeable N-H/S-H proton.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~13.8 | Singlet (broad) | 1H | NH /SH (exchangeable with D₂O) |
| ~7.8-7.2 | Multiplet | 3H | Thiophene ring protons |
| ~4.5 | Septet | 1H | -CH -(CH₃)₂ |
| ~1.5 | Doublet | 6H | -CH-(CH₃ )₂ |
The broad singlet at a downfield shift (~13.8 ppm) is characteristic of the acidic proton of the triazole-thiol moiety.[1][10] The septet and doublet signals with a 1:6 integration ratio are the classic signature of an isopropyl group.
¹³C-NMR Spectroscopy: The carbon NMR spectrum confirms the number and type of carbon atoms in the molecule.
| Chemical Shift (δ, ppm) | Assignment |
| ~168.0 | C =S (Thione carbon)[5][10] |
| ~148.5 | C =N (Triazole C-5) |
| ~130-125 | Thiophene ring carbons |
| ~48.0 | C H-(CH₃)₂ |
| ~21.5 | -CH-(C H₃)₂ |
The signal at ~168.0 ppm is highly diagnostic for the thione carbon, providing strong evidence for the formation of the triazole-3-thiol ring.[5][10]
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight of the compound, confirming its elemental composition. For 4-isopropyl-5-thien-2-yl-4H-1,2,4-triazole-3-thiol (C₉H₁₁N₃S₂), the expected monoisotopic mass is 225.04 g/mol .
-
Expected Result (ESI+): A prominent molecular ion peak at m/z = 226.05 [M+H]⁺.
The following diagram illustrates how the spectral data collectively validate the molecular structure.
Caption: Logical flow of structural elucidation.
Experimental Protocols
This section provides a detailed, self-validating methodology for the synthesis of the title compound.
Materials and Instrumentation:
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Reagents: Thiophene-2-carboxylic acid, hydrazine hydrate (99%), absolute ethanol, isopropyl isothiocyanate (98%), sodium hydroxide (NaOH), activated charcoal, and deuterated solvents (DMSO-d₆) were procured from standard chemical suppliers.
-
Instrumentation: IR spectra were recorded on an FTIR spectrometer. ¹H and ¹³C-NMR spectra were obtained on a 400 MHz spectrometer. Mass spectra were recorded using an ESI-MS system. Melting points were determined using an open capillary apparatus.
Step-by-Step Synthesis:
Step 1: Synthesis of Thiophene-2-carbohydrazide
-
A mixture of thiophene-2-carboxylic acid (0.1 mol) and absolute ethanol (150 mL) is placed in a round-bottom flask.
-
Concentrated sulfuric acid (5 mL) is added cautiously as a catalyst.
-
The mixture is refluxed for 6-8 hours. The progress is monitored by TLC.
-
After cooling, the solvent is removed under reduced pressure. The resulting ester is dissolved in water and neutralized with a sodium bicarbonate solution. The crude ester is extracted with ethyl acetate.
-
The crude ethyl thiophene-2-carboxylate is then mixed with hydrazine hydrate (0.15 mol) in ethanol (100 mL).
-
The solution is refluxed for 10-12 hours, during which a solid precipitate forms.
-
The reaction mixture is cooled, and the solid product, thiophene-2-carbohydrazide, is filtered, washed with cold ethanol, and dried.
Step 2: Synthesis of N-isopropyl-2-(thiophene-2-carbonyl)hydrazine-1-carbothioamide
-
Thiophene-2-carbohydrazide (0.1 mol) is dissolved in absolute ethanol (100 mL).
-
Isopropyl isothiocyanate (0.1 mol) is added dropwise to the solution.
-
The mixture is refluxed for 4-6 hours.
-
Upon cooling, the resulting white precipitate of the thiosemicarbazide intermediate is filtered, washed with ethanol, and dried under vacuum.
Step 3: Synthesis of 4-isopropyl-5-thien-2-yl-4H-1,2,4-triazole-3-thiol
-
The thiosemicarbazide intermediate (0.1 mol) is suspended in an aqueous solution of sodium hydroxide (2M, 150 mL).
-
The suspension is heated to reflux and maintained for 6-8 hours until a clear solution is obtained.[5]
-
The reaction mixture is cooled to room temperature, treated with activated charcoal to remove impurities, and filtered.
-
The clear filtrate is then carefully acidified to a pH of ~5-6 with cold, dilute acetic acid or HCl.
-
The resulting precipitate is filtered, washed thoroughly with cold water to remove salts, and dried.
-
The crude product is recrystallized from an appropriate solvent (e.g., ethanol/water mixture) to yield pure 4-isopropyl-5-thien-2-yl-4H-1,2,4-triazole-3-thiol as a crystalline solid.
Conclusion
This guide has detailed a robust and reproducible synthesis for 4-isopropyl-5-thien-2-yl-4H-1,2,4-triazole-3-thiol , a compound of significant interest for pharmaceutical research. The rationale for its design, based on the strategic combination of known pharmacophores, has been clearly articulated. Furthermore, a comprehensive framework for its structural elucidation using modern spectroscopic techniques has been provided, ensuring the unambiguous confirmation of its identity. The protocols and analytical data presented herein serve as a valuable resource for researchers and scientists engaged in the discovery and development of novel heterocyclic therapeutic agents.
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